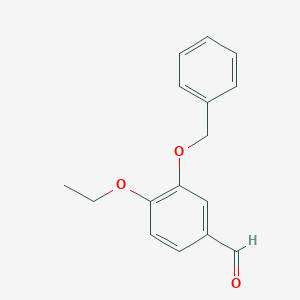![molecular formula C25H20BrN3O7 B401497 4-BROMO-2-[(E)-({2-[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)FORMAMIDO]ACETAMIDO}IMINO)METHYL]PHENYL (2E)-3-(FURAN-2-YL)PROP-2-ENOATE](/img/structure/B401497.png)
4-BROMO-2-[(E)-({2-[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)FORMAMIDO]ACETAMIDO}IMINO)METHYL]PHENYL (2E)-3-(FURAN-2-YL)PROP-2-ENOATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-BROMO-2-[(E)-({2-[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)FORMAMIDO]ACETAMIDO}IMINO)METHYL]PHENYL (2E)-3-(FURAN-2-YL)PROP-2-ENOATE is a complex organic compound that features a furan ring, an acrylic acid moiety, and a brominated benzo[1,4]dioxine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the radical bromination of a precursor compound using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in carbon tetrachloride (CCl4) under reflux conditions . This is followed by the formation of the acrylic acid moiety through a series of reactions involving phosphonates and aldehydes .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods mentioned above, with a focus on improving yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4-BROMO-2-[(E)-({2-[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)FORMAMIDO]ACETAMIDO}IMINO)METHYL]PHENYL (2E)-3-(FURAN-2-YL)PROP-2-ENOATE undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The acrylic acid moiety can be reduced to form the corresponding alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the acrylic acid moiety can yield alcohols.
Scientific Research Applications
4-BROMO-2-[(E)-({2-[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)FORMAMIDO]ACETAMIDO}IMINO)METHYL]PHENYL (2E)-3-(FURAN-2-YL)PROP-2-ENOATE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s derivatives have shown potential as antifungal agents against Candida species.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-BROMO-2-[(E)-({2-[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)FORMAMIDO]ACETAMIDO}IMINO)METHYL]PHENYL (2E)-3-(FURAN-2-YL)PROP-2-ENOATE depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its antifungal activity may involve disruption of fungal cell membranes or inhibition of key enzymes involved in fungal metabolism .
Comparison with Similar Compounds
Similar Compounds
3-(2-Furyl)acrylic acid: A simpler analog with similar structural features but lacking the brominated benzo[1,4]dioxine moiety.
4-Bromo-2-fluorobenzyl derivatives: Compounds with similar brominated aromatic structures but different functional groups.
Uniqueness
4-BROMO-2-[(E)-({2-[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)FORMAMIDO]ACETAMIDO}IMINO)METHYL]PHENYL (2E)-3-(FURAN-2-YL)PROP-2-ENOATE is unique due to its combination of a furan ring, an acrylic acid moiety, and a brominated benzo[1,4]dioxine structure
Properties
Molecular Formula |
C25H20BrN3O7 |
|---|---|
Molecular Weight |
554.3g/mol |
IUPAC Name |
[4-bromo-2-[(E)-[[2-(2,3-dihydro-1,4-benzodioxine-6-carbonylamino)acetyl]hydrazinylidene]methyl]phenyl] (E)-3-(furan-2-yl)prop-2-enoate |
InChI |
InChI=1S/C25H20BrN3O7/c26-18-4-7-20(36-24(31)8-5-19-2-1-9-33-19)17(12-18)14-28-29-23(30)15-27-25(32)16-3-6-21-22(13-16)35-11-10-34-21/h1-9,12-14H,10-11,15H2,(H,27,32)(H,29,30)/b8-5+,28-14+ |
InChI Key |
AIJACDHJPZZMNN-FRGFMFJBSA-N |
SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)NCC(=O)NN=CC3=C(C=CC(=C3)Br)OC(=O)C=CC4=CC=CO4 |
Isomeric SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)NCC(=O)N/N=C/C3=C(C=CC(=C3)Br)OC(=O)/C=C/C4=CC=CO4 |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)NCC(=O)NN=CC3=C(C=CC(=C3)Br)OC(=O)C=CC4=CC=CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(2E)-2-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}hydrazinyl]-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B401414.png)

![(2-{[2-(4-ethylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetic acid](/img/structure/B401418.png)
![(2-{[2-(naphthalen-1-yloxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetic acid](/img/structure/B401419.png)

![8-{[2-(2-methylphenoxy)ethyl]sulfanyl}-9H-purin-6-amine](/img/structure/B401424.png)
![6-nitro-2-{2-nitroanilino}-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B401425.png)
![3-(2,2-dimethyloxan-4-yl)-2-methylsulfanylspiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one](/img/structure/B401428.png)
![3-cyclopentyl-2-(methylsulfanyl)-5,6-dihydro-4(3H)-oxospiro(benzo[h]quinazoline-5,1'-cyclohexane)](/img/structure/B401429.png)
![3-(2,2-Dimethyloxan-4-yl)-2-sulfanylidenespiro[1,6-dihydrobenzo[h]quinazoline-5,1'-cyclohexane]-4-one](/img/structure/B401430.png)
![3-(cyclopentylmethyl)-2-methylsulfanylspiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one](/img/structure/B401431.png)
![3-(cyclohexylmethyl)-2-thioxo-2,3,5,6-tetrahydro-4(1H)-oxospiro(benzo[h]quinazoline5,1'-cyclohexane)](/img/structure/B401432.png)
![2-[[5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]thio]acetic acid butyl ester](/img/structure/B401433.png)

